molecular formula C14H18N2O2 B7025819 N'-(3-methyl-3-phenylcyclobutyl)propanediamide

N'-(3-methyl-3-phenylcyclobutyl)propanediamide

Cat. No.: B7025819
M. Wt: 246.30 g/mol
InChI Key: HJJGBWWLNNVBDY-UHFFFAOYSA-N
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Description

N’-(3-methyl-3-phenylcyclobutyl)propanediamide is an organic compound characterized by a cyclobutyl ring substituted with a methyl and a phenyl group

Properties

IUPAC Name

N'-(3-methyl-3-phenylcyclobutyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(10-5-3-2-4-6-10)8-11(9-14)16-13(18)7-12(15)17/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJGBWWLNNVBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methyl-3-phenylcyclobutyl)propanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methyl-3-phenylcyclobutanone.

    Formation of the Intermediate: The cyclobutanone is then reacted with an appropriate amine to form the intermediate compound.

    Final Product: The intermediate is further reacted with propanediamide under specific conditions to yield N’-(3-methyl-3-phenylcyclobutyl)propanediamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methyl-3-phenylcyclobutyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N’-(3-methyl-3-phenylcyclobutyl)propanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(3-methyl-3-phenylcyclobutyl)propanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3-phenylcyclobutanone: A precursor in the synthesis of N’-(3-methyl-3-phenylcyclobutyl)propanediamide.

    N-methyl-3,3-diphenylpropylamine: Another compound with a similar cyclobutyl structure.

    Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl)methanone: A compound with similar structural features and potential biological activities.

Uniqueness

N’-(3-methyl-3-phenylcyclobutyl)propanediamide is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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